molecular formula C9H11ClO2 B12092819 1,3-Propanediol, 2-(4-chlorophenyl)- CAS No. 122098-61-7

1,3-Propanediol, 2-(4-chlorophenyl)-

Cat. No.: B12092819
CAS No.: 122098-61-7
M. Wt: 186.63 g/mol
InChI Key: STQBRAGHMXFGHE-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-(4-chlorophenyl)-: is an organic compound characterized by the presence of a 4-chlorophenyl group attached to the second carbon of 1,3-propanediol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 2-(4-chlorophenyl)- can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 1,3-propanediol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods: Industrial production of 1,3-Propanediol, 2-(4-chlorophenyl)- often involves the use of advanced catalytic processes to ensure high yield and purity. The specific details of industrial methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 1,3-Propanediol, 2-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Propanediol, 2-(4-chlorophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as a muscle relaxant and in the modulation of histamine release.

    Industry: Utilized in the production of polymers, adhesives, and coatings

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1,3-Propanediol, 2-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQBRAGHMXFGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450834
Record name 1,3-Propanediol, 2-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122098-61-7
Record name 1,3-Propanediol, 2-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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